molecular formula C18H21N3O3 B10980045 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

Cat. No.: B10980045
M. Wt: 327.4 g/mol
InChI Key: JHVZKUNYPSGIOU-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an indole moiety, and a propanamide chain. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

    Coupling with Indole Moiety: The indole moiety can be coupled with the oxazole derivative through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophilic Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: It may have therapeutic potential in treating diseases, such as cancer, inflammation, and neurological disorders, due to its unique structural features.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1,2-oxazol-5-yl)methanamine
  • 3-methoxyisoxazol-5-yl)methanamine
  • 3-METH0XY-1, 2-OXAZOL-5-YDMETHANAMINE

Uniqueness

Compared to similar compounds, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its indole moiety, in particular, is known for its importance in medicinal chemistry, contributing to the compound’s potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-propan-2-ylindol-4-yl)propanamide

InChI

InChI=1S/C18H21N3O3/c1-12(2)21-10-9-14-15(5-4-6-16(14)21)19-17(22)8-7-13-11-18(23-3)20-24-13/h4-6,9-12H,7-8H2,1-3H3,(H,19,22)

InChI Key

JHVZKUNYPSGIOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

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